3-cyclopropylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylprop-2-enenitrile is a chemical compound with the molecular formula C6H7N. It features a cyclopropyl group attached to a prop-2-enenitrile moiety. This compound is known for its unique structure and versatile applications in various fields, including scientific research, medicine, and industry.
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to have an improved pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropylprop-2-enenitrile can be achieved through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-propenenitrile in the presence of a strong base, such as potassium tert-butoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylprop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, primary amines, and substituted nitriles. These products have diverse applications in various fields .
Scientific Research Applications
3-Cyclopropylprop-2-enenitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Similar in structure but with an amine group instead of a nitrile group.
Cyclopropylacetonitrile: Features a similar cyclopropyl group but with a different carbon chain length.
Cyclopropylprop-2-enamine: Contains an amine group in place of the nitrile group.
Uniqueness
3-Cyclopropylprop-2-enenitrile is unique due to its specific combination of a cyclopropyl group and a prop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5687-79-6 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.